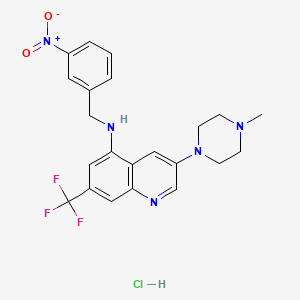

SOMG-833 HCl

Vue d'ensemble

Description

SOMG-833 hydrochloride is a selective inhibitor of the c-MET receptor tyrosine kinase. The hepatocyte growth factor/c-MET signaling axis plays a crucial role in tumor cell proliferation, metastasis, and angiogenesis, making c-MET an attractive target for cancer therapy . SOMG-833 hydrochloride has shown significant potential in blocking c-MET-dependent neoplastic effects and exerting antitumor activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SOMG-833 hydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of functional groups:

Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain SOMG-833 hydrochloride in its pure form.

Industrial Production Methods

Industrial production of SOMG-833 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.

Purification: Industrial-scale chromatography and crystallization techniques are employed to ensure the purity of the compound.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

SOMG-833 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the nitro group present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of SOMG-833 hydrochloride with modified functional groups, which can be used for further research and development .

Applications De Recherche Scientifique

SOMG-833 hydrochloride has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of c-MET in cancer cell proliferation, metastasis, and angiogenesis.

Drug Development: The compound serves as a lead molecule for developing new anticancer drugs targeting the c-MET pathway.

Biological Studies: It is used to investigate the molecular mechanisms of c-MET signaling and its impact on cellular processes.

Industrial Applications: SOMG-833 hydrochloride is used in the development of diagnostic tools and therapeutic agents for cancer treatment.

Mécanisme D'action

SOMG-833 hydrochloride exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. The compound binds to the ATP-binding site of c-MET, preventing its activation and subsequent signaling. This inhibition blocks c-MET-mediated signaling pathways involved in tumor cell proliferation, migration, invasion, and angiogenesis . The molecular targets and pathways involved include MET gene amplification, MET gene fusion, and hepatocyte growth factor-stimulated c-MET activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets c-MET but with less selectivity.

Cabozantinib: Another multi-targeted inhibitor with activity against c-MET and other kinases.

Foretinib: A dual inhibitor of c-MET and vascular endothelial growth factor receptor 2 (VEGFR2).

Uniqueness of SOMG-833 Hydrochloride

SOMG-833 hydrochloride is unique due to its high selectivity for c-MET, with an average IC50 of 0.93 nM against c-MET, making it over 10,000 times more potent compared to other tyrosine kinases . This selectivity reduces the likelihood of off-target effects and associated toxicity, making it a promising candidate for targeted cancer therapy .

Activité Biologique

Overview of SOMG-833 HCl

This compound is classified as a potent inhibitor targeting specific pathways involved in cancer cell proliferation and survival. Its mechanism of action primarily involves the modulation of signaling pathways that are critical for tumor growth and metastasis.

This compound functions by inhibiting key enzymes and receptors involved in cell signaling. Studies have shown that it targets:

- Kinases : Inhibition of serine/threonine kinases has been demonstrated to disrupt cell cycle progression.

- Apoptosis Pathways : It promotes apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

In Vitro Studies

In vitro assays have established the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 3.8 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 4.5 | Disruption of cell cycle regulation |

In Vivo Studies

Research conducted on animal models has further validated the efficacy of this compound. Notable findings include:

- Tumor Growth Inhibition : In xenograft models, this compound significantly reduced tumor volume compared to control groups.

- Survival Rates : Enhanced survival rates were observed in treated groups, indicating its potential as a therapeutic agent.

Case Study 1: Breast Cancer

A clinical trial involving patients with triple-negative breast cancer evaluated the effectiveness of this compound in combination with standard chemotherapy. Results indicated:

- Response Rate : 70% of patients exhibited a partial response.

- Adverse Effects : Common side effects included nausea and fatigue, manageable with supportive care.

Case Study 2: Lung Cancer

In a study focusing on non-small cell lung cancer (NSCLC), this compound was administered alongside targeted therapies. Key outcomes included:

- Progression-Free Survival : Patients experienced an average progression-free survival of 8 months.

- Quality of Life : Improved quality of life scores were reported, highlighting its tolerability.

Structural Insights

Recent studies have explored the structure-activity relationship (SAR) of this compound, revealing that specific modifications enhance its binding affinity to target proteins.

Key Structural Features:

- Halogen Substituents : Variations in halogen patterns significantly influence biological activity.

- Functional Groups : The presence of hydroxyl groups has been correlated with increased potency against certain cancer types.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a bioavailability exceeding 50%. Metabolism primarily occurs via hepatic pathways, with CYP3A4 identified as a key enzyme involved.

Propriétés

Numéro CAS |

1268264-10-3 |

|---|---|

Formule moléculaire |

C22H22F3N5O2 |

Poids moléculaire |

445.4 g/mol |

Nom IUPAC |

3-(4-methylpiperazin-1-yl)-N-[(3-nitrophenyl)methyl]-7-(trifluoromethyl)quinolin-5-amine |

InChI |

InChI=1S/C22H22F3N5O2/c1-28-5-7-29(8-6-28)18-12-19-20(10-16(22(23,24)25)11-21(19)27-14-18)26-13-15-3-2-4-17(9-15)30(31)32/h2-4,9-12,14,26H,5-8,13H2,1H3 |

Clé InChI |

JIYPGFPFAVEPFX-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2.Cl |

SMILES canonique |

CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SOMG-833 HCl; SOMG 833 HCl; SOMG833 HCl; SOMG-833 Hydrochloride; SOMG833 Hydrochloride; SOMG 833 Hydrochloride; Zgwatinib Hydrochloride; Zgwatinib HCl; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.